Butyl acetoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

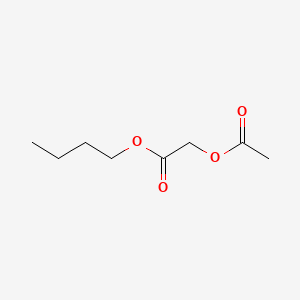

Butyl acetoxyacetate, also known as butyl 2-acetoxyacetate, is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Butyl acetoxyacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with butanol in the presence of a catalyst such as pure silica or a specific catalyst like SHF . The reaction conditions typically include moderate temperatures and the removal of by-products to drive the reaction to completion.

Industrial production methods often involve the use of diketene and butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Chemical Reactions Analysis

Butyl acetoxyacetate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid and butyl acetoacetate.

Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Scientific Research Applications

Butyl acetoxyacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of acetoacetylated compounds.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of butyl acetoxyacetate involves its ability to undergo transesterification and acetoacetylation reactions. The compound’s acetoacetyl group can react with various nucleophiles, such as alcohols and amines, to form acetoacetates and acetoacetamides . This reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Butyl acetoxyacetate can be compared with other similar compounds, such as:

- Methyl acetoacetate

- Ethyl acetoacetate

- Isopropyl acetoacetate

- Tert-butyl acetoacetate

These compounds share similar chemical properties and reactivity but differ in their alkyl groups. This compound is unique due to its specific butyl group, which imparts distinct physical and chemical properties, such as boiling point and solubility .

Biological Activity

Butyl acetoacetate, also known as tert-butyl acetoacetate, is an organic compound with significant biological activity and versatility in synthetic chemistry. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Butyl acetoacetate has the chemical formula C8H14O3 and is characterized by a ketone functional group adjacent to an ester. It appears as a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol and ether. Its structure includes a tert-butyl group, which enhances its reactivity compared to other acetoacetic esters.

Mechanisms of Biological Activity

Butyl acetoacetate exhibits several biological activities primarily through its role as a reactive acylating agent. It participates in various chemical reactions that modify the properties of organic molecules, which can lead to changes in biological activity.

1. Acyloin Condensation Reaction:

- Butyl acetoacetate is crucial in the acyloin condensation reaction, which forms 1,2-diols (acyloins) by coupling two ester enolates. This reaction is valuable for synthesizing specific diol structures used in pharmaceuticals and agrochemicals.

2. Acetoacetylation:

- As an efficient acetoacetylating agent, butyl acetoacetate introduces an acetoacetyl group into various organic molecules containing nucleophilic functional groups like alcohols and amines. This modification can enhance the biological activity of the resulting compounds, making it useful in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of butyl acetoacetate and its derivatives:

Study on Acute Toxicity:

- A study highlighted the acute toxicity of butyl acetoacetate when inhaled or dermally exposed in rodents. Results indicated transient decreases in body weight and central nervous system effects at high concentrations, establishing a No Observed Adverse Effect Level (NOAEL) of 470 ppm .

Synthesis of Pharmaceutical Compounds:

- Researchers demonstrated that butyl acetoacetate could be used to synthesize β-keto esters and α,β-unsaturated ketones, which are important intermediates in pharmaceutical development. The compound's ability to react with various nucleophiles allows for the creation of diverse chemical entities .

Comparative Analysis

The following table summarizes the key characteristics of butyl acetoacetate compared to other similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Butyl Acetoacetate | C8H14O3 | Versatile building block; reactive ketone groups |

| Ethyl Acetoacetate | C6H10O3 | More volatile; commonly used as a solvent |

| Methyl Acetoacetate | C5H8O3 | Lower boiling point; used in flavoring agents |

| Propyl Acetoacetate | C7H12O3 | Similar reactivity; slightly higher boiling point |

| Acetoacetic Acid | C4H6O3 | Parent compound; more acidic properties |

Applications in Industry

Butyl acetoacetate finds applications across various industries due to its reactivity:

- Pharmaceuticals: Used as an intermediate for synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals: Its ability to modify biological activity makes it useful in developing herbicides and pesticides.

- Organic Synthesis: Acts as a versatile reagent for preparing complex organic molecules through various reactions, including aldol additions and Mannich reactions .

Properties

CAS No. |

85237-83-8 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

butyl 2-acetyloxyacetate |

InChI |

InChI=1S/C8H14O4/c1-3-4-5-11-8(10)6-12-7(2)9/h3-6H2,1-2H3 |

InChI Key |

GOSQVHOQDBHYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.